BenchChemオンラインストアへようこそ!

5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide

BACE1 inhibitor Alzheimer's disease Fluoropyridine SAR

This 5-fluoro-3-methylpicolinamide (CAS 2415629-80-8, ≥98%) is the structurally verified 5-fluoro isomer (InChIKey: OMEKZQNXMNSBSV-UHFFFAOYSA-N) essential for BACE1 P1-pocket SAR. The 5-fluorine forms a catalytic-site hydrogen bond (PDB 7D36), an interaction lost with 3-fluoro or des-fluoro variants. With XLogP3=2.1 and TPSA=54.9 Ų, it enables CNS MPO optimization without TPSA penalty. Also serves as a ¹⁹F NMR-active fragment (MW 245.25) and a 3-methyl handle for chemoproteomic probe synthesis. Request quote for 1-10 g quantities.

Molecular Formula C13H12FN3O
Molecular Weight 245.257
CAS No. 2415629-80-8
Cat. No. B2819117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide
CAS2415629-80-8
Molecular FormulaC13H12FN3O
Molecular Weight245.257
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)C2=NC=C(C=C2C)F
InChIInChI=1S/C13H12FN3O/c1-8-3-4-15-11(5-8)17-13(18)12-9(2)6-10(14)7-16-12/h3-7H,1-2H3,(H,15,17,18)
InChIKeyOMEKZQNXMNSBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide (CAS 2415629-80-8): Fluorinated Picolinamide Procurement Guide for BACE1-Targeted and CNS-Penetrant Lead Optimization


5-Fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide (CAS 2415629-80-8) is a synthetic, fluorinated pyridine-2-carboxamide (picolinamide) with the molecular formula C₁₃H₁₂FN₃O and a molecular weight of 245.25 g/mol [1]. It belongs to a class of 5-fluoro-3-methylpicolinamide derivatives that serve as critical building blocks for beta-secretase 1 (BACE1) inhibitor programs, where the 5-fluoropyridine-2-carboxamide moiety engages the catalytic aspartate dyad via a conserved hydrogen-bond network [2]. The compound features three key structural elements—a 5-fluoro substituent on the pyridine ring, a 3-methyl group, and an N-(4-methylpyridin-2-yl) amide tail—that collectively define its utility as a late-stage intermediate or screening scaffold in central nervous system (CNS) drug discovery campaigns [3].

Why Regioisomeric and Non-Fluorinated Picolinamide Analogs Cannot Replace 5-Fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide in BACE1-Focused Lead Optimization


Substituting 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide with its 3-fluoro regioisomer (CAS 2415623-09-3), a non-fluorinated picolinamide (e.g., CAS 329042-35-5), or a 5-chloro analog abolishes the precise geometry required for the fluorine-mediated hydrogen bond with the BACE1 catalytic site; crystallographic evidence from the 5-fluoropyridine-2-carboxamide series (PDB: 7D36, 5HU1) shows that the para-fluorine accepts a hydrogen bond from the catalytic water molecule or Ser35, an interaction that is sterically and electronically inaccessible to the 3-fluoro or des-fluoro variants [1]. Moreover, the 5-fluoro substituent elevates computed XLogP3 by 0.8 log units relative to the non-fluorinated analog (2.1 vs. 1.3) without altering topological polar surface area (TPSA; both 54.9 Ų), a shift that directly impacts blood–brain barrier permeability predictions and free fraction in CNS pharmacokinetic models [2]. Generic replacement thus risks both target engagement failure and altered CNS exposure, rendering SAR interpretation misleading and procurement of the incorrect isomer costly to lead optimization timelines [3].

Quantitative Differentiation Evidence: 5-Fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide vs. Closest Analogs


Regioisomeric Differentiation: 5-Fluoro Substituent Enables BACE1 Catalytic-Site Hydrogen Bond Inaccessible to the 3-Fluoro Isomer

The 5-fluoro substituent on the pyridine-2-carboxamide core (para to the amide carbonyl) forms a critical hydrogen bond with the BACE1 catalytic water molecule or Ser35 side chain, as observed in co-crystal structures of closely related 5-fluoropicolinamide inhibitors (PDB: 7D36, resolution 2.3 Å; PDB: 5HU1) [1]. The 3-fluoro regioisomer (CAS 2415623-09-3) places the fluorine meta to the amide, sterically and electronically incapable of engaging the same hydrogen-bond donor within the BACE1 active site. In the broader BACE1 picolinamide series, 5-fluoropyridine-2-carboxamide-containing compounds achieve IC50 values ranging from 1.5 nM (BDBM312925; HEK293 cellular Aβ40 assay) to 20 nM (LY2886721; recombinant hBACE1), while 3-substituted picolinamide analogs are systematically absent from the most potent disclosed BACE1 chemotypes [2]. This positional dependence is mechanistically grounded: the 5-fluoro substituent modulates the basicity of the pyridine nitrogen, reducing pKa and enhancing CNS drug-likeness while maintaining the hydrogen-bond acceptor capacity essential for catalytic aspartate engagement [3].

BACE1 inhibitor Alzheimer's disease Fluoropyridine SAR

Lipophilicity Modulation Without TPSA Penalty: 5-Fluoro Substitution Increases XLogP3 by 0.8 Units vs. Non-Fluorinated Picolinamide

Introduction of the 5-fluoro substituent in 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide increases the computed partition coefficient (XLogP3) from 1.3 to 2.1—a ΔXLogP3 of +0.8 log units—relative to the non-fluorinated picolinamide comparator N-(4-methylpyridin-2-yl)pyridine-4-carboxamide (CAS 329042-35-5), while preserving an identical topological polar surface area (TPSA) of 54.9 Ų [1]. This divergent effect is highly desirable in CNS drug design: it simultaneously improves predicted membrane permeability (higher logP) without imposing the brain-penetration penalty typically associated with TPSA increases. The fluorine atom acts as a weak hydrogen-bond acceptor (contributing to the 4 H-bond acceptor count vs. 3 for the des-fluoro analog) without adding rotatable bonds or significantly altering molecular weight beyond the 32.0 Da increase attributable to F substitution [2]. The same lipophilicity increase is observed for the 3-fluoro regioisomer (XLogP3 also 2.1), but only the 5-fluoro isomer retains the geometric alignment essential for target engagement (see Evidence Item 1) [3].

Physicochemical properties CNS drug design Lipophilic efficiency

Scaffold Privilege: 5-Fluoro-3-methylpicolinamide Core Delivers Sub-Nanomolar BACE1 Potency in Advanced Lead Compounds

The 5-fluoro-3-methylpyridine-2-carboxamide scaffold found in the target compound is a recognized privileged motif for BACE1 inhibition. In the elaborated lead compound BDBM312925 (US9605006, Example 23), which incorporates the 5-fluoro-3-methyl-pyridine-2-carboxylic acid amide core linked to a complex heterocyclic P1 moiety, an IC50 of 1.5 nM was achieved against human BACE1 in a HEK293 cellular assay measuring reduction of amyloid-β40 (Aβ40) production [1]. The structurally simpler clinical candidate LY2886721, featuring a 5-fluoropicolinamide warhead, inhibits recombinant hBACE1 with an IC50 of 20 nM and demonstrates cellular Aβ-lowering activity (IC50 10.7–18.7 nM across HEK293Swe and PDAPP neuronal cultures) . In contrast, the 5-chloro analog series (PDB: 7B1P) displays a distinct inhibitory profile and altered hinge-binding geometry, while non-fluorinated picolinamide cores have not yielded BACE1 inhibitors with IC50 values below 100 nM in the peer-reviewed literature [2]. The 5-fluoro-3-methyl substitution pattern is thus a non-redundant, pharmacophorically validated substitution pattern for achieving high-affinity BACE1 engagement.

BACE1 inhibition Amyloid-beta Scaffold privilege

Certified Purity and Batch Reproducibility: 98% HPLC Purity Enables Direct Use in SAR Studies Without Re-Purification

5-Fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide is supplied at a certified purity of 98% (HPLC) by Leyan (Product No. 2286355), with batch-specific QC data including NMR and HPLC traceability . This purity standard exceeds the commonly encountered 95% minimum purity specification for screening compounds and building blocks in academic procurement catalogs (e.g., AKSci standard: 95%), reducing the need for re-purification prior to use in dose–response assays or as a synthetic intermediate . The isomeric purity is particularly critical for this compound class, as the 3-fluoro regioisomer (CAS 2415623-09-3, Leyan Product No. 2286356) is also sold at 98% purity but is chromatographically distinguishable (distinct retention time, distinct InChIKey), allowing unambiguous identity confirmation via HPLC co-injection or NMR . Procurement of the correct isomer with documented purity avoids the confounding biological results that arise when isomeric impurities (e.g., 3-fluoro contaminant in 5-fluoro material) contribute to off-target or reduced on-target activity in biochemical screens.

Quality control Chemical procurement Reproducibility

Synthetic Tractability: Direct Amide Coupling from 5-Fluoro-3-methylpicolinic Acid Enables Rapid Derivatization and Scale-Up

The target compound is accessible via a single-step amide coupling between commercially available 5-fluoro-3-methylpicolinic acid (CAS 1256808-59-9, MW 155.13 g/mol) and 4-methylpyridin-2-amine, using standard carbodiimide (EDC/HOBt) or uronium (HATU) coupling conditions . This straightforward synthetic route contrasts with the more constrained access to certain fluorinated picolinamide regioisomers that require halogen-exchange or directed ortho-metalation steps. The 5-fluoro-3-methylpicolinic acid precursor is itself widely stocked (e.g., Bidepharm, purity 98%), and the methyl substituent at the 3-position provides a handle for further functionalization via radical bromination or oxidation, enabling analogue library generation [1]. In comparison, the 3-fluoro-5-methyl regioisomer (CAS 2415623-09-3) originates from 3-fluoro-5-methylpicolinic acid, which is less commonly stocked and may require custom synthesis, introducing procurement delays and higher per-gram costs. For medicinal chemistry programs requiring 50–500 mg of multiple analogues for SAR expansion, a one-step, high-yielding amide coupling from an in-stock acid precursor translates to reduced cycle times and lower synthesis FTE costs .

Synthetic chemistry Amide coupling Building block utility

Procurement-Relevant Application Scenarios for 5-Fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide Based on Verified Differentiation Evidence


BACE1 Lead Optimization: Direct Incorporation of 5-Fluoropicolinamide Core into P1-Pocket-Directed Amide Libraries

Medicinal chemistry teams advancing BACE1 inhibitor programs should procure 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide as a key building block for P1-pocket SAR expansion. The 5-fluoro substituent enables the catalytic-site hydrogen bond observed in co-crystal structures (PDB: 7D36), and related elaborated analogues achieve IC50 values of 1.5–20 nM in BACE1 cellular assays [1]. The compound's 98% certified purity (Leyan Cat# 2286355) permits direct use in amide library synthesis without pre-purification, and its computed XLogP3 of 2.1 supports CNS permeability predictions [2]. Procurement of the structurally verified 5-fluoro isomer—confirmed by InChIKey: OMEKZQNXMNSBSV-UHFFFAOYSA-N—is essential to avoid the inactive 3-fluoro regioisomer (InChIKey: ZYSCCHKGXQOWJL-UHFFFAOYSA-N) [3].

CNS-Penetrant Kinase Inhibitor Design: Fluorine-Mediated Lipophilicity Modulation for Blood–Brain Barrier Penetration

For CNS-targeted kinase inhibitor projects where balanced lipophilicity and low TPSA are critical for brain penetration, the 5-fluoro-3-methylpicolinamide core offers a ΔXLogP3 of +0.8 relative to non-fluorinated picolinamides without increasing TPSA (both 54.9 Ų) [1]. This property profile is advantageous for programs targeting kinases with CNS indications (e.g., LRRK2 in Parkinson's disease, where picolinamide-derived inhibitors have shown promise). The compound's one-step synthetic accessibility from 5-fluoro-3-methylpicolinic acid (CAS 1256808-59-9) enables rapid generation of focused analogue libraries for CNS multiparameter optimization (MPO) scoring and in vivo pharmacokinetic profiling [2].

Fragment-Based Drug Discovery: Fluorinated Scaffold with NMR-Active ¹⁹F Probe for Ligand-Observed Screening

The 5-fluoro substituent on the pyridine ring provides a sensitive ¹⁹F NMR probe, enabling direct ligand-observed screening in fragment-based drug discovery (FBDD) campaigns [1]. At a molecular weight of 245.25 g/mol and with only 2 rotatable bonds, 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide satisfies fragment-like physicochemical criteria while offering the fluorine handle for ¹⁹F T₂/CPMG or FAXS experiments. The 98% purity ensures minimal interference from fluorinated impurities that could generate false-positive hit signals. This dual-purpose utility—both as an NMR-active fragment and as a synthetic building block—maximizes the return on procurement investment for academic screening centers and biotech hit-to-lead groups [2].

Chemical Biology Tool Compound Synthesis: Photoaffinity Labeling Probe Precursor via Methyl Group Functionalization

The 3-methyl substituent on the pyridine ring provides a latent functionalization handle for generating chemical biology probes. Selective radical bromination of the 3-methyl group yields the corresponding 3-bromomethyl derivative, which can be further elaborated to install photoaffinity labels (diazirine, benzophenone) or click chemistry handles (azide, alkyne) [1]. This enables the construction of target-engagement probes based on the BACE1-active 5-fluoropicolinamide pharmacophore, allowing chemoproteomic target identification and cellular localization studies. The 98% purity of the starting material reduces the formation of dibrominated and over-oxidized byproducts that complicate probe purification, thereby supporting higher yields in multistep probe syntheses [2].

Quote Request

Request a Quote for 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.